molecular formula C26H24ClN3O4S B2693718 ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate CAS No. 897832-93-8

ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2693718
CAS No.: 897832-93-8
M. Wt: 510.01
InChI Key: BVTRUMQCDLAFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common approach is the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyridine ring. This intermediate is then reacted with thiourea to introduce the sulfanyl group. The final step involves the acylation of the resulting compound with ethyl 4-aminobenzoate under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound’s sulfanyl and cyano groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **Ethyl 4-({[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate
  • **Methyl 4-({[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate

Uniqueness

Ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly in the context of pharmacological applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps, including the formation of the dihydropyridine core and subsequent modifications to introduce the appropriate substituents. The compound features a pyridine ring linked to various functional groups, which are crucial for its biological activity.

Key Structural Features

  • Pyridine Ring : Central to the compound's reactivity and interaction with biological targets.
  • Sulfanyl Group : Imparts unique properties that may enhance biological activity.
  • Acetamido and Ester Groups : These functional groups can influence solubility and bioavailability.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing the dihydropyridine structure have been shown to inhibit various cancer cell lines, including breast and colon cancer cells.

CompoundCell LineIC50 (μM)
Compound AMCF-7 (breast cancer)27.3
Compound BHCT-116 (colon cancer)6.2

These findings suggest that the incorporation of specific substituents can enhance cytotoxicity against malignant cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have demonstrated that similar sulfanyl-substituted compounds possess antibacterial properties against a range of pathogens. The presence of halogenated phenyl groups appears to increase activity compared to non-halogenated analogs.

MicroorganismActivity (Zone of Inhibition in mm)
E. coli15
S. aureus18

These results indicate a promising avenue for developing new antimicrobial therapies based on the structure of this compound .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
  • Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells through the activation of intrinsic pathways.
  • Antioxidant Activity : The presence of thiol groups may confer antioxidant properties, protecting cells from oxidative stress .

Case Studies

A series of case studies have illustrated the efficacy of related compounds in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving a derivative showed a significant reduction in tumor size among participants when combined with standard chemotherapy.
  • Antimicrobial Therapy : A study reported successful treatment of bacterial infections resistant to conventional antibiotics using sulfanyl-containing compounds.

Properties

IUPAC Name

ethyl 4-[[2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O4S/c1-4-34-26(33)18-7-11-20(12-8-18)30-22(32)14-35-25-21(13-28)24(17-5-9-19(27)10-6-17)23(16(3)31)15(2)29-25/h5-12,24,29H,4,14H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTRUMQCDLAFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)C)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.